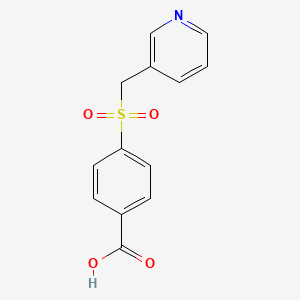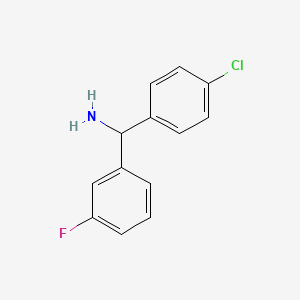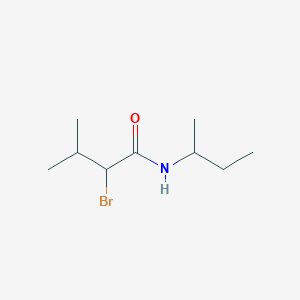![molecular formula C10H11ClN2O3 B3199012 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid CAS No. 1016730-04-3](/img/structure/B3199012.png)
2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid
Descripción general
Descripción
“2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid” is a chemical compound with the molecular formula C10H11ClN2O3 . It is related to 4-Chlorophenylacetic acid, which is known to possess anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H11ClN2O3 . The molecular weight of the compound is 242.66 g/mol .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Aplicaciones Científicas De Investigación
Overview
The scientific interest in 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid primarily revolves around its role in various biochemical and environmental processes. However, the search did not yield direct results specifically for "this compound." Instead, we found related research on compounds with similar functional groups or in related chemical families, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which shares structural similarities. These compounds' applications in scientific research often involve their effects on biological systems, environmental impact assessments, and their role in pharmaceutical developments.
Environmental and Biochemical Research
2,4-Dichlorophenoxyacetic acid (2,4-D), a compound related to the queried chemical structure, is extensively studied for its environmental impact, particularly concerning its use as a herbicide and its toxicological effects. Research trends have focused on understanding its toxicity, mutagenicity, and mechanisms of action in biological systems, including its effects on non-target species and potential for resistance or tolerance development in target species. The global trends in 2,4-D toxicology and mutagenicity research have been mapped, highlighting the need for future studies to focus on molecular biology, exposure assessment, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Studies have also delved into the specific interactions between such chemicals and crop plants, with detailed analyses on the damage they can cause to important agricultural staples like wheat. The examination of herbicide damage reports aims to balance the benefits of herbicide use in increasing crop productivity against potential detrimental effects on plant health and the environment (Kumar & Singh, 2010).
Wastewater Treatment and Biodegradation
The pesticide production industry's challenge in managing wastewater containing toxic pollutants, including those similar to the queried compound, has led to studies exploring effective treatment options. Research into biological processes and activated carbon treatments demonstrates significant potential in removing a wide range of pesticide compounds from industrial wastewater, thus mitigating environmental impacts (Goodwin, Carra, Campo, & Soares, 2018).
Furthermore, microbial biodegradation of herbicides based on similar structures has been reviewed to understand the role of microorganisms in mitigating the environmental pollution caused by such chemicals. This research highlights the potential for employing microbial processes to break down herbicide residues, safeguarding both environmental and public health (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
Similar compounds have been known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylcarbamoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-3-1-7(2-4-8)5-12-10(16)13-6-9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEAHIKDHMOKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine](/img/structure/B3198943.png)

![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3198957.png)
![5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198962.png)



![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)
![2-{[Methyl(phenyl)amino]methyl}aniline](/img/structure/B3198994.png)


